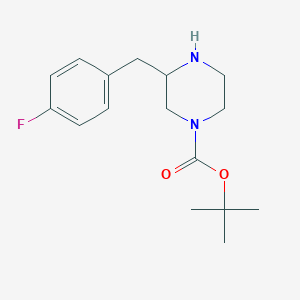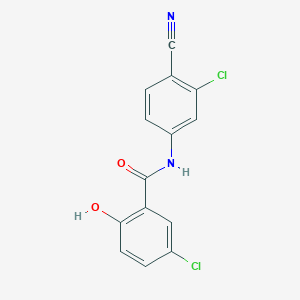
5-Chloro-N-(3-chloro-4-cyanophenyl)-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-N-(3-chloro-4-cyanophenyl)-2-hydroxybenzamide is a chemical compound with the molecular formula C14H8Cl2N2O2 It is characterized by the presence of chloro, cyano, and hydroxy functional groups attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(3-chloro-4-cyanophenyl)-2-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxybenzoic acid and 3-chloro-4-cyanophenylamine.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like HOBt (1-hydroxybenzotriazole) in a solvent such as dichloromethane (DCM).
Procedure: The 2-hydroxybenzoic acid is first activated by the coupling agent, followed by the addition of 3-chloro-4-cyanophenylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
5-Chloro-N-(3-chloro-4-cyanophenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) at low temperatures.
Substitution: Nucleophiles in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 5-chloro-N-(3-chloro-4-cyanophenyl)-2-benzamide.
Reduction: Formation of 5-chloro-N-(3-chloro-4-aminophenyl)-2-hydroxybenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Chloro-N-(3-chloro-4-cyanophenyl)-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Chloro-N-(3-chloro-4-cyanophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 5-Chloro-N-(3-chloro-4-cyanophenyl)-1-benzofuran-2-carboxamide
- 5-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide
Comparison
Compared to similar compounds, 5-Chloro-N-(3-chloro-4-cyanophenyl)-2-hydroxybenzamide is unique due to the presence of both chloro and hydroxy groups on the benzamide core. This structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
634186-14-4 |
|---|---|
分子式 |
C14H8Cl2N2O2 |
分子量 |
307.1 g/mol |
IUPAC名 |
5-chloro-N-(3-chloro-4-cyanophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-9-2-4-13(19)11(5-9)14(20)18-10-3-1-8(7-17)12(16)6-10/h1-6,19H,(H,18,20) |
InChIキー |
KKTCNPFSHWHNAZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Cl)O)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Prop-1-yn-1-yl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B12594400.png)
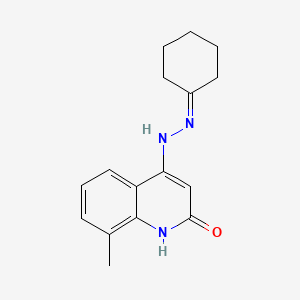

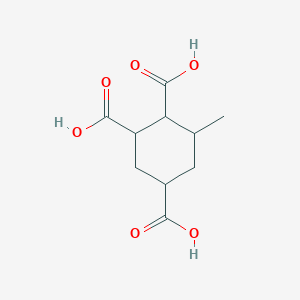

![(2S,3R,4R,5S,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dien-1-ol](/img/structure/B12594430.png)

![Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate](/img/structure/B12594443.png)
![1-[(3,5-Diaminopyridin-2-yl)oxy]propan-2-ol](/img/structure/B12594444.png)
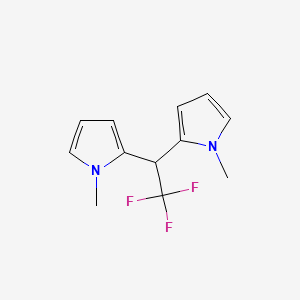

![Benzamide, 3-methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopropyl]-](/img/structure/B12594464.png)
